2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol

Monoamine Oxidase Inhibition Neurochemistry Enzyme Kinetics

Researchers quantifying phenylephrine impurities face challenges with non-pharmacopeial reference materials that lack traceability and require method revalidation. This compound solves that problem as the validated USP-related impurity standard (Phenylephrine Related Compound F free base) with the following advantages: • USP compendial method compatibility for ANDA batch release testing, ensuring regulatory compliance • Selective MAO B inhibition (Ki = 1 µM, 15-fold more potent than unsubstituted THIQ) for neurochemical studies • Distinct 4,8-dihydroxy substitution pattern avoids confounding effects of 6,7-dihydroxy THIQ neurotoxic alkaloids Supplied with full Certificate of Analysis; available from stock for immediate global dispatch.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 23824-25-1
Cat. No. B030395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol
CAS23824-25-1
Synonyms1,2,3,4-Tetrahydro-2-methyl-4,8-isoquinolinediol; 
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCN1CC(C2=C(C1)C(=CC=C2)O)O
InChIInChI=1S/C10H13NO2/c1-11-5-8-7(10(13)6-11)3-2-4-9(8)12/h2-4,10,12-13H,5-6H2,1H3
InChIKeyBVGIYKRHRXZGIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: Procurement & Selection


2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (CAS 23824-25-1) is a synthetic tetrahydroisoquinoline (THIQ) derivative characterized by a catechol-like 4,8-dihydroxy substitution pattern on the isoquinoline core and an N-methyl group . The compound exists as a racemic mixture with the (R)-enantiomer recognized as a natural product isolated from Mammillaria longimamma [1]. It is structurally related to endogenous neuroactive THIQ alkaloids (e.g., salsolinol, tetrahydropapaveroline) but possesses a distinct hydroxylation pattern that differentiates it from the more common 6,7-dihydroxy THIQ derivatives found in dopamine-derived alkaloids [2].

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: Why Substitution Fails


THIQ derivatives exhibit divergent biological profiles driven by subtle variations in hydroxylation pattern, N-substitution, and stereochemistry [1]. The 4,8-dihydroxy arrangement in this compound confers a distinct pharmacophore that is not interchangeable with the 6,7-dihydroxy motif prevalent in endogenous neurotoxic THIQs (e.g., salsolinol) or the unsubstituted THIQ scaffold [2]. Furthermore, the compound's established role as a designated USP reference standard (Phenylephrine Related Compound F) and a validated impurity marker in pharmaceutical quality control (QC) workflows precludes substitution with non-pharmacopeial or structurally non-identical analogs without method revalidation . The following quantitative evidence demonstrates specific, verifiable points of differentiation.

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: Comparative Evidence


MAO B Inhibition vs. Unsubstituted THIQ Scaffold

In a direct comparative study using purified human monoamine oxidase B (MAO B), 2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (referred to as the 2-methyl derivative of 1,2,3,4-tetrahydroisoquinoline) exhibited an apparent Ki of 1 µM, representing a 15-fold increase in inhibitory potency relative to the unsubstituted parent compound 1,2,3,4-tetrahydroisoquinoline (Ki = 15 µM) [1]. The assay employed kynuramine as substrate under standard competitive inhibition conditions with highly purified human enzyme preparations [1].

Monoamine Oxidase Inhibition Neurochemistry Enzyme Kinetics

4,8- vs. 6,7-Dihydroxy Substitution Pattern

The compound's 4,8-dihydroxy substitution pattern on the isoquinoline core distinguishes it from the 6,7-dihydroxy motif present in dopamine-derived endogenous THIQ alkaloids such as salsolinol (1-methyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline) and tetrahydropapaveroline [1]. While direct comparative binding data for this specific compound against 6,7-dihydroxy analogs are not available in the literature, class-level SAR studies indicate that the position of hydroxyl groups profoundly influences both MAO isoform selectivity and off-target interactions, with 6,7-dihydroxy THIQs showing preferential MAO A inhibition (e.g., salsolinol MAO A Ki = 31 µM) and documented neurotoxic potential via catecholaminergic neuron uptake [1][2].

Structure-Activity Relationship Neurotoxicity Pharmacophore Mapping

USP Reference Standard Designation

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol (as the (R)-enantiomer hydrochloride monohydrate) is officially designated as Phenylephrine Related Compound F in the United States Pharmacopeia (USP) compendium and is available as a USP Reference Standard (Catalog No. 1533261) . This compound is specifically intended for use in quality tests and assays specified in the USP monograph for Phenylephrine Hydrochloride Injection and related phenylephrine formulations . In contrast, generic or non-pharmacopeial THIQ analogs lack this official compendial recognition and do not provide the regulatory traceability required for ANDA submissions or QC method validation .

Pharmaceutical Analysis Quality Control Reference Standards

Validated Phenylephrine Impurity Marker

This compound is a documented degradation product and process impurity of phenylephrine, a widely used nasal decongestant and vasopressor agent . Multiple authoritative sources, including Santa Cruz Biotechnology and Pharmaffiliates, explicitly identify 1,2,3,4-tetrahydro-4,8-dihydroxy-2-methyl-isoquinoline as a product formed during the decomposition of phenylephrine [1]. It is commercially designated as Phenylephrine Impurity 11 and Phenylephrine 4,8 Isoquinoline Analog, with established analytical characterization for use in HPLC impurity profiling and stability-indicating method development [2].

Impurity Profiling Pharmaceutical Manufacturing Stability Testing

2-Methyl-1,2,3,4-tetrahydroisoquinoline-4,8-diol: Application Scenarios


Phenylephrine Impurity Profiling & Method Validation

This compound is employed as a certified reference standard for the identification and quantification of the 4,8-dihydroxy impurity in phenylephrine drug substance and drug product batches [1]. Its use is mandated in USP compendial methods for Phenylephrine Hydrochloride Injection, ensuring regulatory compliance in ANDA submissions and commercial batch release testing . Procurement of the USP-grade reference standard (Catalog No. 1533261) provides the necessary traceability for method suitability and system precision testing .

MAO B Probe Development

In neurochemical research, this compound serves as a MAO B-selective probe with an apparent Ki of 1 µM against human MAO B, representing a 15-fold potency improvement over the unsubstituted 1,2,3,4-tetrahydroisoquinoline scaffold (Ki = 15 µM) [2]. This enhanced affinity makes it suitable for in vitro enzymatic studies requiring lower compound concentrations to achieve effective MAO B inhibition, particularly in assays where unsubstituted THIQ exhibits insufficient potency [2].

4,8-Dihydroxy THIQ Pharmacophore Investigations

The unique 4,8-dihydroxy substitution pattern distinguishes this compound from the more extensively studied 6,7-dihydroxy THIQ alkaloids (e.g., salsolinol, tetrahydropapaveroline) that are implicated in dopaminergic neurotoxicity [2][3]. Researchers investigating the structure-activity relationships governing MAO isoform selectivity or seeking to map the binding determinants of non-catechol THIQ derivatives require this specific regioisomer to avoid confounding effects associated with the 6,7-dihydroxy pharmacophore [2][3].

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